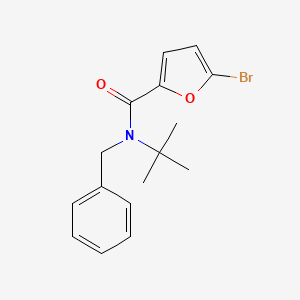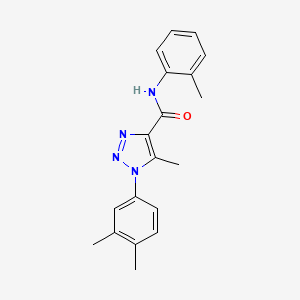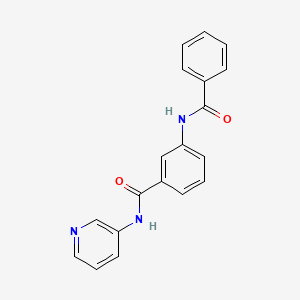![molecular formula C15H16O4 B5844159 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5844159.png)
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione, also known as FA-DCHD, is a chemical compound that has gained increasing attention in scientific research due to its unique chemical structure and potential applications.
Wirkmechanismus
The mechanism of action of 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to interact with metal ions through its furan ring. This interaction can lead to changes in the electronic properties of the molecule, which can in turn affect its biological activity.
Biochemical and Physiological Effects:
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione has been shown to have a range of biochemical and physiological effects. In particular, it has been found to exhibit antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. It has also been shown to have potential as an antibacterial and antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its unique chemical structure, which makes it a versatile compound for a range of applications. However, its synthesis can be challenging, and its potential toxicity and instability under certain conditions may limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione. One area of research that is currently being explored is the use of 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione in the development of new organic electronic devices. Additionally, further investigation into its potential as an antibacterial and antifungal agent may lead to the development of new therapeutic treatments. Finally, the use of 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione as a chiral auxiliary in asymmetric synthesis may lead to the development of new synthetic methods for the preparation of chiral compounds.
Synthesemethoden
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-furoic acid with ethyl acetoacetate, followed by cyclization with piperidine to form the intermediate compound. This intermediate is then reacted with 2,4-pentanedione to yield 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of organic electronics, where 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione has been shown to exhibit excellent charge transport properties. It has also been studied as a potential fluorescent probe for the detection of metal ions in biological systems. Additionally, 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
2-[(E)-3-(furan-2-yl)prop-2-enoyl]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2)8-12(17)14(13(18)9-15)11(16)6-5-10-4-3-7-19-10/h3-7,14H,8-9H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRLFXHVTXOIB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B5844077.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 3-methylbenzoate](/img/structure/B5844086.png)

![4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine](/img/structure/B5844098.png)
![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)
![N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)
![{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B5844127.png)


![N'-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5844153.png)
![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)
![4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5844164.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)